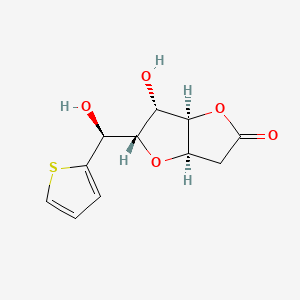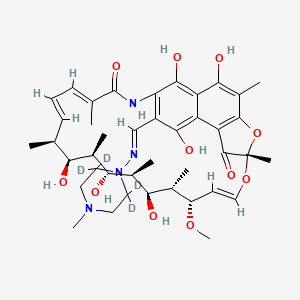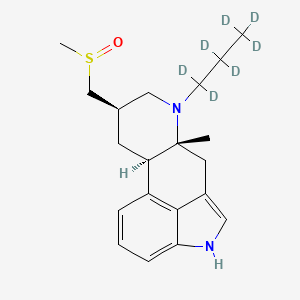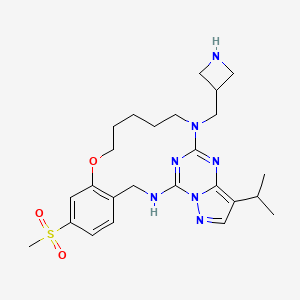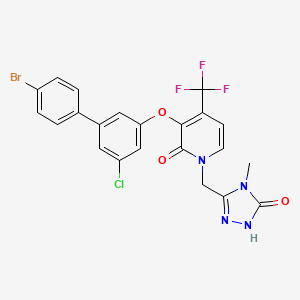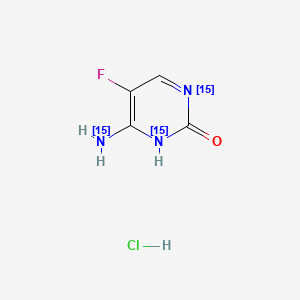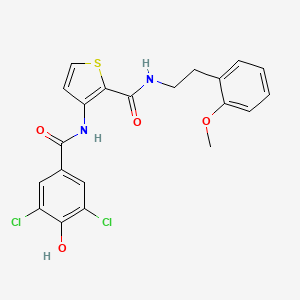
Hsd17B13-IN-31
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hsd17B13-IN-31 is a potent and selective inhibitor of the enzyme hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13). This enzyme is associated with lipid droplets in the liver and has been implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). The inhibition of HSD17B13 by compounds like this compound offers potential therapeutic benefits for treating these liver diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hsd17B13-IN-31 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route often starts with the preparation of a core structure, followed by functional group modifications to achieve the desired inhibitor properties. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the selectivity and yield of the final product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures while ensuring consistency, purity, and cost-effectiveness. This may include optimizing reaction conditions, using continuous flow reactors, and implementing stringent quality control measures to meet regulatory standards .
Analyse Chemischer Reaktionen
Types of Reactions
Hsd17B13-IN-31 undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions are typically derivatives of this compound with modified functional groups, which can enhance or alter its inhibitory activity against HSD17B13 .
Wissenschaftliche Forschungsanwendungen
Hsd17B13-IN-31 has a wide range of scientific research applications, including:
Wirkmechanismus
Hsd17B13-IN-31 exerts its effects by selectively inhibiting the enzyme HSD17B13. This enzyme is involved in the metabolism of steroids and lipids, and its inhibition leads to a reduction in lipid droplet formation and accumulation in hepatocytes. The molecular targets of this compound include the active site of HSD17B13, where it binds and prevents the enzyme from catalyzing its normal reactions. This inhibition disrupts the pathways involved in lipid metabolism, thereby reducing the progression of liver diseases .
Vergleich Mit ähnlichen Verbindungen
Hsd17B13-IN-31 is compared with other similar compounds, such as BI-3231, which is another potent and selective inhibitor of HSD17B13. While both compounds share similar inhibitory mechanisms, this compound may offer unique advantages in terms of potency, selectivity, and pharmacokinetic properties. Other similar compounds include various derivatives of HSD17B13 inhibitors that have been developed to enhance their therapeutic potential .
Conclusion
This compound represents a promising compound in the field of liver disease research, offering potential therapeutic benefits for conditions like NAFLD and NASH. Its synthesis, chemical reactions, and applications in scientific research highlight its significance as a valuable tool for understanding and treating metabolic disorders.
Eigenschaften
Molekularformel |
C21H18Cl2N2O4S |
|---|---|
Molekulargewicht |
465.3 g/mol |
IUPAC-Name |
3-[(3,5-dichloro-4-hydroxybenzoyl)amino]-N-[2-(2-methoxyphenyl)ethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C21H18Cl2N2O4S/c1-29-17-5-3-2-4-12(17)6-8-24-21(28)19-16(7-9-30-19)25-20(27)13-10-14(22)18(26)15(23)11-13/h2-5,7,9-11,26H,6,8H2,1H3,(H,24,28)(H,25,27) |
InChI-Schlüssel |
BBQAVEMXEWSFJD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1CCNC(=O)C2=C(C=CS2)NC(=O)C3=CC(=C(C(=C3)Cl)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


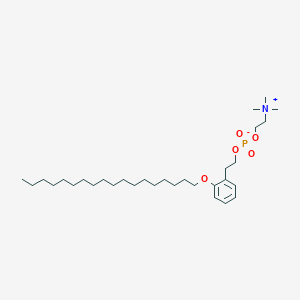



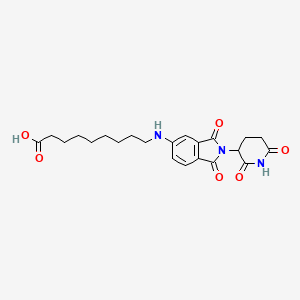
![(2R,4aS,6aR,6aS,14aS,14bR)-N-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyl]-10-hydroxy-2,4a,6a,6a,9,14a-hexamethyl-11-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxamide](/img/structure/B12364846.png)
